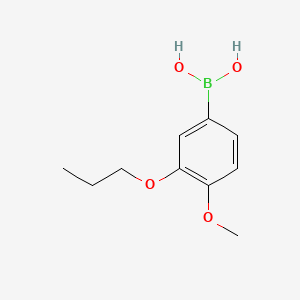

(4-Methoxy-3-propoxyphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Methoxy-3-propoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a phenyl ring substituted with methoxy and propoxy groups, along with a boronic acid functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-propoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-methoxy-3-propoxyphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere conditions .

Industrial Production Methods

Industrial production methods for boronic acids often involve similar catalytic processes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Methoxy-3-propoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.

Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium acetate or sodium carbonate, used to deprotonate the boronic acid and facilitate the reaction.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Applications De Recherche Scientifique

(4-Methoxy-3-propoxyphenyl)boronic acid has several applications in scientific research:

Industry: Used in the synthesis of advanced materials and pharmaceuticals.

Mécanisme D'action

The mechanism of action of (4-Methoxy-3-propoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . In biological systems, boronic acids can form reversible covalent bonds with the active sites of enzymes, inhibiting their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Methoxyphenylboronic acid

- 4-Propoxyphenylboronic acid

- Phenylboronic acid

Uniqueness

(4-Methoxy-3-propoxyphenyl)boronic acid is unique due to the presence of both methoxy and propoxy substituents on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This dual substitution pattern can provide distinct electronic and steric properties compared to other boronic acids .

Activité Biologique

(4-Methoxy-3-propoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a boron atom bonded to a phenolic structure with methoxy and propoxy substituents. This unique structure contributes to its solubility and reactivity in biological systems. The molecular formula for this compound is C12H17B O3, and it has a molecular weight of 223.08 g/mol.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibition of serine proteases and proteasomes , which are critical in various cellular processes including protein degradation and cell cycle regulation. Such inhibition can lead to potential therapeutic applications in treating cancers where protease activity is dysregulated .

- Target Enzymes :

- Serine proteases

- Proteasomes

Anticancer Properties

Several studies have demonstrated the compound's efficacy against different cancer cell lines. For instance, derivatives of boronic acids, including this compound, have been evaluated for their antiproliferative effects. The compound has shown promise in reducing cell viability in colon cancer cell lines, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves binding interactions with specific enzymes and receptors. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to study these interactions, revealing that the compound can effectively inhibit enzyme activity through competitive or non-competitive mechanisms.

Case Studies

- Antiproliferative Activity :

-

Enzyme Inhibition Studies :

- Interaction studies highlighted that this compound binds effectively to serine proteases, leading to a decrease in their enzymatic activity. This binding was quantified using kinetic assays that measured the rate of substrate conversion in the presence of the compound.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methoxyphenylboronic acid | C7H9B O3 | Lacks propoxy group; simpler structure |

| 4-Chloro-3-propoxyphenylboronic acid | C12H16ClB O3 | Contains chlorine instead of methoxy; alters reactivity |

| 4-(Dimethylamino)-3-propoxyphenylboronic acid | C12H18B N O3 | Features a dimethylamino group; potential for enhanced biological activity |

This table illustrates how this compound's unique combination of substituents may enhance its solubility and reactivity compared to other boronic acids.

Propriétés

IUPAC Name |

(4-methoxy-3-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4/c1-3-6-15-10-7-8(11(12)13)4-5-9(10)14-2/h4-5,7,12-13H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVBHBWAIOOUAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)OCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681576 |

Source

|

| Record name | (4-Methoxy-3-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150145-31-6 |

Source

|

| Record name | (4-Methoxy-3-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.